molecular formula C21H21Al B14682210 Tris(2-methylphenyl)alumane CAS No. 30432-34-9

Tris(2-methylphenyl)alumane

Katalognummer: B14682210
CAS-Nummer: 30432-34-9
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: CFCIWEFTNUMUJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(2-methylphenyl)alumane: is an organoaluminum compound characterized by the presence of three 2-methylphenyl groups attached to an aluminum atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(2-methylphenyl)alumane can be synthesized through the reaction of aluminum trichloride with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

AlCl3+3C6H4(CH3)MgBrAl(C6H4(CH3))3+3MgBrCl\text{AlCl}_3 + 3 \text{C}_6\text{H}_4(\text{CH}_3)\text{MgBr} \rightarrow \text{Al}(\text{C}_6\text{H}_4(\text{CH}_3))_3 + 3 \text{MgBrCl} AlCl3​+3C6​H4​(CH3​)MgBr→Al(C6​H4​(CH3​))3​+3MgBrCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves scaling up the laboratory procedures. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and product purity.

Analyse Chemischer Reaktionen

Types of Reactions: Tris(2-methylphenyl)alumane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Substitution: It can participate in substitution reactions where the 2-methylphenyl groups are replaced by other ligands.

    Complex Formation: It can form complexes with other metal compounds, enhancing its utility in catalysis.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents under controlled conditions.

    Substitution: Halogenated compounds or other electrophiles in the presence of a suitable catalyst.

    Complex Formation: Transition metal salts or organometallic compounds under inert atmosphere.

Major Products:

    Oxidation: Aluminum oxides and substituted phenyl derivatives.

    Substitution: Various substituted aluminum compounds.

    Complex Formation: Metal-aluminum complexes with potential catalytic properties.

Wissenschaftliche Forschungsanwendungen

Tris(2-methylphenyl)alumane has several scientific research applications:

    Catalysis: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Material Science: It is explored for its potential in creating advanced materials with unique properties.

    Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules.

    Industrial Applications: It is investigated for its role in improving industrial processes, such as the production of high-performance polymers.

Wirkmechanismus

The mechanism by which tris(2-methylphenyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

    Tris(2-methylphenyl)silanolato: Similar structure but with silicon instead of aluminum.

    Tris(2-methylphenyl)phosphine: Contains phosphorus in place of aluminum.

    Tris(2-methylphenyl)borane: Boron replaces aluminum in the structure.

Uniqueness: Tris(2-methylphenyl)alumane is unique due to the presence of aluminum, which imparts distinct Lewis acidity and reactivity compared to its silicon, phosphorus, and boron analogs. This makes it particularly useful in catalysis and material science applications where aluminum’s properties are advantageous.

Eigenschaften

CAS-Nummer

30432-34-9

Molekularformel

C21H21Al

Molekulargewicht

300.4 g/mol

IUPAC-Name

tris(2-methylphenyl)alumane

InChI

InChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3;

InChI-Schlüssel

CFCIWEFTNUMUJY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1[Al](C2=CC=CC=C2C)C3=CC=CC=C3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.